N-1H-pyrazol-3-ylglycine
Description
N-1H-Pyrazol-3-ylglycine is a pyrazole-derived compound featuring a glycine moiety (NH₂CH₂COOH) attached to the 3-position of the pyrazole ring. This structural arrangement combines the heterocyclic aromaticity of pyrazole with the hydrophilic and zwitterionic properties of glycine, making it a molecule of interest in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-ylamino)acetic acid |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)3-6-4-1-2-7-8-4/h1-2H,3H2,(H,9,10)(H2,6,7,8) |
InChI Key |
IBQHFEBDWGMBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent type, position, and molecular complexity. Below is a comparative analysis of N-1H-pyrazol-3-ylglycine with structurally related compounds:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| This compound | Pyrazole + glycine | Glycine at C3 | High solubility, zwitterionic nature |
| 5-(Pyridin-2-yl)-1H-pyrazole | Pyrazole + pyridine | Pyridine at C5 | Antimicrobial activity |
| N-(Indolyl)-pyrazole | Pyrazole + indole | Indole at N1 | Kinase inhibition |
| 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine | Pyrazole + pyridine-methylamine | Pyridine-methylamine at C3 | Dual heterocyclic interactions |
| N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-3-amine | Bis-pyrazole | Two pyrazole rings + propyl chain | Enhanced rigidity, medicinal chemistry applications |
Molecular Properties and Bioactivity
Substituents significantly influence molecular weight, hydrophilicity, and bioactivity. For example:
Table 2: Molecular Property and Bioactivity Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Bioactivity |
|---|---|---|---|
| This compound | C₅H₇N₃O₂ | 157.13 | Not yet reported (predicted: neuromodulatory) |
| 5-(Pyridin-2-yl)-1H-pyrazole | C₈H₇N₃ | 145.16 | Antimicrobial |
| 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole | C₉H₁₅N₃ | 165.24 | Anti-inflammatory, kinase inhibition |
| 3-(1H-Pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | C₂₀H₁₆N₄OS | 360.44 | Anticancer, kinase targeting |
This compound’s lower molecular weight (157.13 g/mol) and glycine moiety suggest superior aqueous solubility compared to bulkier analogs like the thiophene-pyridine derivative (360.44 g/mol) . However, its bioactivity remains underexplored, whereas pyridine- or indole-substituted pyrazoles exhibit well-documented antimicrobial and kinase-inhibitory effects .
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